3-Butoxy-2-methylpentane

Description

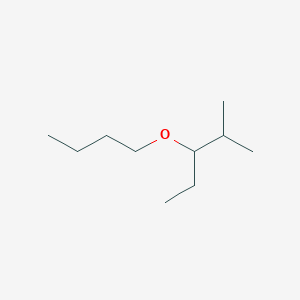

Structure

2D Structure

3D Structure

Properties

CAS No. |

90054-77-6 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

3-butoxy-2-methylpentane |

InChI |

InChI=1S/C10H22O/c1-5-7-8-11-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

XUKUYJDMRRXSEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Butoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-2-methylpentane is an organic compound classified as an ether. A comprehensive understanding of its physicochemical properties is fundamental for its potential applications in research and development, including its use as a solvent, a reagent in chemical synthesis, or for evaluation in biological systems. This technical guide provides a summary of the available computed data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical properties. Due to a lack of publicly available experimental data for this specific molecule, this guide emphasizes the methodologies required to obtain these critical values.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem[1] |

| Molecular Weight | 158.28 g/mol | PubChem[1] |

| Exact Mass | 158.167065 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 78.9 | PubChem[1] |

Experimental Protocols for Physicochemical Property Determination

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a liquid ether like this compound.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium: Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the thermometer bulb is fully immersed in the vapor and the temperature reading remains constant.

-

Data Recording: Record the stable temperature reading as the boiling point.

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

-

Apparatus Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Determination of Solubility

Solubility provides insight into the behavior of a compound in various solvents, which is crucial for formulation and reaction chemistry.

Methodology: Visual Miscibility Method

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: In a series of test tubes, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Solvent Titration: To each test tube, add the selected solvent dropwise, vortexing after each addition.

-

Observation: Observe whether the this compound dissolves to form a clear, homogeneous solution.

-

Quantification (Optional): For a more quantitative measure, continue adding the solvent until the solution becomes saturated (i.e., the ether no longer dissolves). The solubility can then be expressed in terms of volume of solute per volume of solvent.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a novel chemical compound, such as this compound.

Caption: General workflow for the characterization of a chemical compound.

This guide provides a foundational understanding of the physicochemical properties of this compound based on available computed data and outlines the necessary experimental procedures for their empirical determination. The provided workflow offers a logical framework for the systematic characterization of this and other novel compounds.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of 3-Butoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, isomers, and key physicochemical properties of 3-Butoxy-2-methylpentane. It is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development, offering detailed insights into the isomeric complexity and experimental considerations for this ether compound.

Molecular Structure of this compound

This compound is a saturated ether with the chemical formula C₁₀H₂₂O.[1] Its structure consists of a pentane (B18724) backbone with a butoxy group attached to the third carbon atom and a methyl group on the second carbon atom. The systematic IUPAC name for this compound is this compound.[1] The connectivity of the atoms can be represented by the SMILES notation CCCCOC(CC)C(C)C.[1]

Key Structural Features:

-

Ether Linkage: A central oxygen atom connects a butyl group and a 2-methylpentan-3-yl group.

-

Chiral Centers: The molecule possesses two chiral centers at the C2 and C3 positions of the pentane chain. This gives rise to stereoisomerism, which will be discussed in detail in the following section.

-

Aliphatic Nature: The molecule is entirely composed of carbon and hydrogen atoms, with the exception of the ether oxygen, making it a nonpolar, aliphatic compound.

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₂₂O, a vast number of constitutional isomers and stereoisomers exist.[2] This guide will focus on the isomers directly related to the this compound structure.

Constitutional Isomers

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For ethers with the formula C₁₀H₂₂O, this can involve variations in the carbon skeleton of the alkyl groups or the position of the ether linkage. Some examples of constitutional isomers of this compound include:

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the butoxy group. Examples include 1-butoxy-2-methylpentane and 2-butoxy-3-methylpentane.

-

Skeletal Isomers: These isomers have different carbon skeletons for the alkyl groups attached to the ether oxygen. An example is 1-butoxy-3,3-dimethylbutane.

-

Functional Group Isomers: Alcohols with the molecular formula C₁₀H₂₂O, such as decan-1-ol, are functional group isomers of ethers.[3][4][5]

Stereoisomers of this compound

Due to the presence of two chiral centers at C2 and C3, this compound can exist as four distinct stereoisomers.[6] These stereoisomers are pairs of enantiomers and diastereomers.

-

Enantiomers: These are non-superimposable mirror images of each other. The two pairs of enantiomers for this compound are (2R, 3R) and (2S, 3S), and (2R, 3S) and (2S, 3R).

-

Diastereomers: These are stereoisomers that are not mirror images of each other. For example, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.[7]

The spatial arrangement of the atoms in these stereoisomers can significantly influence their physical, chemical, and biological properties.

Quantitative Data

The following table summarizes computed physicochemical properties for this compound and some of its isomers. It is important to note that experimentally determined values may vary. The boiling points of ethers are generally lower than their isomeric alcohols due to the absence of hydrogen bonding.[8][9] Among isomeric ethers, increased branching typically leads to a lower boiling point.[9]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Boiling Point (°C) (Predicted) |

| This compound | C₁₀H₂₂O | 158.28 | 3.6 | ~170-180 |

| (2S,3S)-2-butoxy-3-methylpentane | C₁₀H₂₂O | 158.28 | 3.5 | ~170-180 |

| 3-Butoxy-3-methylpentane | C₁₀H₂₂O | 158.28 | 3.4 | ~165-175 |

| 1-Decanol | C₁₀H₂₂O | 158.28 | 4.6 | 231 |

Note: Boiling points are estimations based on structural similarities and may not represent experimental values. XLogP3 is a computed measure of hydrophobicity.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers.[10][11][12] It proceeds via an Sₙ2 reaction between an alkoxide and a primary or secondary alkyl halide.[11][13] For the synthesis of this compound, two main retrosynthetic routes are possible. The preferred route involves the reaction of sodium butoxide with 3-chloro-2-methylpentane (B1655563), as the use of a secondary halide is less sterically hindered than the alternative.

Materials:

-

Butan-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Methylpentan-3-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add butan-1-ol (1.0 equivalent) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Preparation of 3-Chloro-2-methylpentane: In a separate flask, cool 2-methylpentan-3-ol (1.0 equivalent) and pyridine (1.2 equivalents) in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 2 hours.

-

Ether Synthesis: To the freshly prepared sodium butoxide solution, add the 3-chloro-2-methylpentane dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like ethers.[14] A GC method can be used to assess the purity of the synthesized this compound and to separate its stereoisomers if a suitable chiral stationary phase is employed.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8860 GC system or equivalent.[15]

-

Injector: Split/splitless inlet, temperature: 250 °C, split ratio: 50:1.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column (e.g., Cyclodex-B) for stereoisomer separation.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Detector: Flame Ionization Detector (FID), temperature: 280 °C.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile solvent such as hexane.

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the analyte and any impurities.

-

Analysis: The retention time of the major peak can be used to identify this compound by comparison with a standard. The peak area can be used to determine the purity of the sample. If a chiral column is used, the separation and relative areas of the stereoisomer peaks can be determined.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, isomers, and experimental considerations for this compound. The presence of two chiral centers leads to significant stereoisomeric complexity, which is a critical consideration for its potential applications, particularly in drug development where stereochemistry can dictate biological activity. The provided experimental protocols for Williamson ether synthesis and gas chromatographic analysis offer a practical framework for the preparation and characterization of this compound and its isomers. Further research to obtain experimental data for the full range of isomers will be invaluable for a more complete understanding of their structure-property relationships.

References

- 1. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Decanol | C10H22O | CID 519158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Decan-4-ol | C10H22O | CID 16320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. byjus.com [byjus.com]

- 14. Gas chromatography of Alcohols [delloyd.50megs.com]

- 15. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis of 3-Butoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-butoxy-2-methylpentane, a valuable ether in various research and development applications. This document details the core synthesis methodologies, precursor selection, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a dialkyl ether with potential applications as a solvent, fuel additive, or intermediate in the synthesis of more complex molecules. Its synthesis can be approached through several established methods in organic chemistry, with the most prominent being the Williamson ether synthesis and the alkoxymercuration-demercuration of an alkene. The selection of a particular pathway depends on factors such as precursor availability, desired yield, and scalability. This guide will explore these two primary routes in detail.

Synthesis Pathways and Precursors

Two principal pathways for the synthesis of this compound are discussed below, each with its own set of precursors and reaction mechanisms.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] For the synthesis of an unsymmetrical ether like this compound, there are two possible combinations of precursors:

-

Pathway A: Reaction of sodium 2-methylpentan-3-oxide with a 1-butyl halide (e.g., 1-bromobutane).

-

Pathway B: Reaction of sodium butoxide with a 3-halo-2-methylpentane.

Pathway A is generally preferred. The S(_N)2 mechanism is sensitive to steric hindrance at the electrophilic carbon. Since 3-halo-2-methylpentane is a secondary halide, it is more prone to undergoing a competing E2 elimination reaction, especially with a strong, bulky base, which would lead to the formation of an alkene instead of the desired ether.[2] Therefore, using a primary alkyl halide (1-butyl halide) and the more sterically hindered alkoxide (from the secondary alcohol, 2-methylpentan-3-ol) maximizes the yield of the ether.[2]

Precursors:

-

2-Methylpentan-3-ol

-

A strong base (e.g., Sodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (B78521) (NaOH), Potassium Hydroxide (KOH))[3][4]

-

1-Butyl halide (e.g., 1-bromobutane (B133212), 1-iodobutane)

-

Aprotic polar solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)[4]

Alkoxymercuration-Demercuration

This two-step method provides a reliable route to ethers from alkenes and alcohols, particularly when carbocation rearrangements are a concern with other methods.[5] The reaction proceeds with Markovnikov regioselectivity, meaning the alkoxy group attaches to the more substituted carbon of the double bond.[6]

For the synthesis of this compound, the precursors are:

-

Alkene: 2-Methylpent-2-ene

-

Alcohol: Butan-1-ol

The reaction involves the addition of the alcohol to the alkene, mediated by a mercury(II) salt, followed by the reductive removal of the mercury substituent.

Reagents:

-

Mercuric acetate (B1210297) (Hg(OAc)(2)) or Mercuric trifluoroacetate (B77799) (Hg(O(_2)CCF(_3))(_2))

-

Butan-1-ol (serves as both reactant and solvent)

-

Sodium borohydride (B1222165) (NaBH(_4)) for the demercuration step.

Quantitative Data Summary

The following tables summarize typical quantitative data for the described synthesis pathways. Please note that actual yields may vary based on specific reaction conditions and purification techniques.

Table 1: Williamson Ether Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | 2-Methylpentan-3-ol | [2] |

| Reactant 2 | 1-Bromobutane | [2] |

| Base | Sodium Hydride (NaH) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | 50-100 °C | [4] |

| Reaction Time | 1-8 hours | [4] |

| Typical Yield | 50-95% | [4] |

Table 2: Alkoxymercuration-Demercuration Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | 2-Methylpent-2-ene | [5] |

| Reactant 2 | Butan-1-ol | [5] |

| Mercuration Reagent | Mercuric Acetate (Hg(OAc)(_2)) | [7] |

| Demercuration Reagent | Sodium Borohydride (NaBH(_4)) | [6] |

| Solvent | Butan-1-ol / THF | [5] |

| Reaction Temperature | Room Temperature | [5] |

| Reaction Time | 1-3 hours | General knowledge |

| Typical Yield | High (often >90%) | [6] |

Experimental Protocols

Protocol for Williamson Ether Synthesis

This protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

2-Methylpentan-3-ol

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxide Formation: a. To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add a solution of 2-methylpentan-3-ol (1.0 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C (ice bath). c. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylpentan-3-oxide.

-

Ether Formation: a. Cool the alkoxide solution to 0 °C. b. Add 1-bromobutane (1.1 equivalents) dropwise to the stirred solution. c. After the addition, heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of saturated aqueous NH(_4)Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator. f. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol for Alkoxymercuration-Demercuration

This protocol outlines a general procedure for the synthesis of this compound using the alkoxymercuration-demercuration method.

Materials:

-

2-Methylpent-2-ene

-

Butan-1-ol

-

Mercuric acetate (Hg(OAc)(_2))

-

Sodium borohydride (NaBH(_4))

-

Tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO(_4))

-

Round-bottom flask, magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Alkoxymercuration: a. In a round-bottom flask, dissolve mercuric acetate (1.0 equivalent) in a mixture of butan-1-ol (as the solvent and reactant) and a minimal amount of THF to ensure solubility. b. To this stirred solution, add 2-methylpent-2-ene (1.0 equivalent) dropwise at room temperature. c. Stir the reaction mixture for 1-2 hours at room temperature. The disappearance of the starting alkene can be monitored by gas chromatography (GC) or TLC.

-

Demercuration: a. To the reaction mixture, add an aqueous solution of 3 M NaOH. b. Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (0.5 equivalents) in 3 M NaOH. A black precipitate of elemental mercury will form. c. Stir the mixture for an additional 1-2 hours at room temperature.

-

Work-up and Purification: a. Decant the supernatant liquid from the mercury precipitate. b. Transfer the liquid to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent using a rotary evaporator. e. Purify the resulting crude ether by fractional distillation to yield pure this compound.

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Williamson Ether Synthesis of this compound.

Caption: Alkoxymercuration-Demercuration Synthesis.

Experimental Workflow Diagram

Caption: Comparative Experimental Workflows.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]

A Technical Guide to the Spectroscopic Analysis of 3-Butoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Butoxy-2-methylpentane, a saturated ether. In the absence of experimentally acquired spectra in public databases, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound and as a practical guide to the application of these analytical techniques.

The methodologies outlined are standard procedures in organic analysis and are detailed to assist in the replication of spectroscopic measurements. The included diagrams visualize the general workflow of spectroscopic analysis, providing a logical framework for experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (isobutyl group) | ~ 0.9 | Doublet | 3H |

| CH₃ (ethyl group) | ~ 0.9 | Triplet | 3H |

| CH₃ (butoxy group) | ~ 0.9 | Triplet | 3H |

| CH₂ (ethyl group) | ~ 1.4-1.6 | Multiplet | 2H |

| CH₂ (butoxy group, γ) | ~ 1.4-1.6 | Multiplet | 2H |

| CH₂ (butoxy group, β) | ~ 1.5-1.7 | Multiplet | 2H |

| CH (isobutyl group) | ~ 1.8-2.0 | Multiplet | 1H |

| CH-O | ~ 3.2-3.4 | Multiplet | 1H |

| O-CH₂ | ~ 3.4-3.6 | Triplet | 2H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (isobutyl group) | ~ 11-15 |

| CH₃ (ethyl group) | ~ 14-18 |

| CH₃ (butoxy group) | ~ 14-18 |

| CH₂ (ethyl group) | ~ 23-27 |

| CH₂ (butoxy group, γ) | ~ 19-23 |

| CH₂ (butoxy group, β) | ~ 31-35 |

| CH (isobutyl group) | ~ 35-40 |

| O-CH₂ | ~ 68-72 |

| CH-O | ~ 80-85 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-2960 | C-H stretch (alkane) | Strong |

| 1450-1470 | C-H bend (alkane) | Medium |

| 1370-1380 | C-H bend (alkane) | Medium |

| 1080-1150 | C-O stretch (ether) | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₂H₅]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 87 | [C₄H₉O]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1][2] The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap.[3] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).[1]

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to improve its homogeneity. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and proton decoupling are typically used.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C-O ether linkage.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[4] A few milligrams of a solid sample can also be analyzed by pressing it firmly onto the crystal.[4]

-

Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample, and the absorption of IR radiation is measured.[5] The resulting interferogram is then Fourier-transformed to produce the IR spectrum.

-

Cleaning: After the measurement, the ATR crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile this compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port.[6]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[6][7]

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. mt.com [mt.com]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on 3-Butoxy-2-methylpentane (CAS: 90054-77-6)

Disclaimer: Information regarding the specific compound 3-Butoxy-2-methylpentane (CAS: 90054-77-6) is limited in publicly accessible scientific literature and databases. This guide provides a comprehensive overview based on the known properties of this molecule from sources such as PubChem, supplemented with general principles of organic chemistry and data from analogous alkyl ethers. The experimental protocols and some data presented are illustrative and based on established methodologies for similar compounds.

Chemical and Physical Properties

This compound is an alkyl ether. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] They are typically colorless liquids with characteristic odors and are less dense and have lower boiling points than alcohols of similar molecular weight.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90054-77-6 | [2] |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methyl 3-butoxy-pentane | [2] |

| Canonical SMILES | CCCCOC(CC)C(C)C | [2] |

| InChI Key | XUKUYJDMRRXSEU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

| XLogP3-AA (Predicted) | 3.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

Synthesis

While a specific synthesis for this compound has not been documented in the searched literature, the most common and versatile method for preparing unsymmetrical ethers is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3]

For the synthesis of this compound, there are two possible retrosynthetic disconnections, as illustrated in the workflow diagram below. The preferred pathway would involve the reaction of a less sterically hindered primary alkyl halide with a secondary alkoxide to maximize the efficiency of the SN2 reaction and minimize competing elimination reactions.[3]

Workflow for the Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized procedure for the synthesis of an unsymmetrical ether like this compound, based on established methods.[5]

Materials:

-

2-Methylpentan-3-ol

-

Sodium hydride (NaH) or another strong base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

1-Bromobutane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-methylpentan-3-ol (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methylpentan-3-oxide.

-

SN2 Reaction: Add 1-bromobutane (1.05 equivalents) dropwise to the stirred alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water or a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound is readily available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Multiple signals in the upfield region (δ 0.8-1.7 ppm) corresponding to the various methyl (CH₃) and methylene (B1212753) (CH₂) groups. - A multiplet around δ 3.3-3.6 ppm for the methylene group adjacent to the ether oxygen (-O-CH₂-). - A multiplet for the methine proton (-CH(O)-) further downfield than the other alkyl protons. |

| ¹³C NMR | - Several signals in the aliphatic region (δ 10-40 ppm) for the methyl and methylene carbons. - A signal around δ 70-80 ppm for the methylene carbon bonded to the ether oxygen (-O-CH₂-). - A signal for the methine carbon bonded to the ether oxygen (-CH(O)-) in a similar region. |

| IR Spectroscopy | - Strong C-H stretching vibrations between 2850 and 3000 cm⁻¹.[6][7] - A characteristic strong C-O stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹. - C-H bending vibrations around 1375 and 1450 cm⁻¹.[6][7] |

| Mass Spectrometry | - The molecular ion peak (M⁺) would be expected at m/z = 158. - Common fragmentation patterns for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen. This would likely result in fragment ions corresponding to the loss of a butyl radical (m/z = 101) or a butoxy radical, and fragmentation of the pentyl chain. |

Applications

Specific applications for this compound are not documented. However, alkyl ethers, in general, have a wide range of applications.[1][8][9][10]

-

Solvents: Due to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds, ethers are widely used as solvents in organic reactions, extractions, and industrial processes.[1][8]

-

Fuel Additives: Some ethers, such as methyl tert-butyl ether (MTBE), have been used as gasoline additives to increase octane (B31449) ratings.[1]

-

Pharmaceuticals and Agrochemicals: The ether functional group is present in many biologically active molecules, and alkyl ethers can be used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[10]

-

Fragrances and Flavors: Some ethers are used in the fragrance and flavor industry.

Safety and Toxicology

There is no specific toxicological data available for this compound. The safety and toxicology information provided here is based on the general properties of alkyl ethers and related compounds like glycol ethers.

-

General Hazards: Ethers are generally flammable liquids, and their vapors can form explosive mixtures with air.[1] They should be handled in a well-ventilated area away from ignition sources.

-

Toxicity of Related Compounds: Some glycol ethers have been shown to cause adverse health effects upon acute and chronic exposure, including neurological effects, liver and kidney damage, and reproductive and developmental effects in animal studies.[11][12] However, the toxicity of ethers can vary significantly with their structure.[12] As a general precaution, appropriate personal protective equipment (gloves, safety glasses) should be worn when handling any chemical, including this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or interaction with signaling pathways for this compound. Research in this area would be required to determine any potential pharmacological or toxicological effects.

Conclusion

This compound is a simple alkyl ether for which there is a significant lack of detailed, publicly available scientific data. This guide has provided a theoretical framework for its properties, synthesis, and potential characteristics based on the established principles of organic chemistry and the known behavior of similar compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications and biological effects.

References

- 1. britannica.com [britannica.com]

- 2. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Uses of Ether [unacademy.com]

- 9. youtube.com [youtube.com]

- 10. labinsights.nl [labinsights.nl]

- 11. epa.gov [epa.gov]

- 12. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

Theoretical Studies of Solvent Effects: A Technical Guide Focused on 3-Butoxy-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

The selection of an appropriate solvent is a critical parameter in drug development and chemical synthesis, profoundly influencing reaction rates, equilibria, and molecular conformations. While experimental determination of solvent effects is fundamental, theoretical and computational studies provide invaluable predictive power and mechanistic insights, accelerating the development pipeline. This technical guide explores the theoretical frameworks available for studying solvent effects, using the ether solvent "3-Butoxy-2-methylpentane" as a case study. Due to a lack of specific theoretical research on this solvent, this paper will focus on its computed physicochemical properties and outline the general theoretical methodologies that can be applied to understand its behavior in solution. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of how to approach the theoretical study of a novel solvent.

Introduction to Solvent Effects

Solvents can significantly alter the course and outcome of chemical and biological processes.[1] Their effects can be broadly categorized as either passive, where the solvent acts as an inert medium, or active, where the solvent directly participates in the reaction mechanism.[1] Theoretical models are crucial for dissecting these interactions, which can range from long-range electrostatic forces to short-range effects like hydrogen bonding and van der Waals interactions.[2][3] Computational chemistry offers a suite of tools to simulate these effects, providing a bridge between molecular properties and macroscopic behavior.[4]

Physicochemical Properties of this compound

A thorough understanding of a solvent's intrinsic properties is the first step in any theoretical investigation. For this compound, a comprehensive set of computed properties is available, which can serve as parameters for various computational models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | |

| Molecular Formula | C10H22O | |

| CAS Number | 90054-77-6 | |

| InChIKey | XUKUYJDMRRXSEU-UHFFFAOYSA-N | |

| Molecular Properties | ||

| Molecular Weight | 158.28 g/mol | |

| Exact Mass | 158.167065321 Da | |

| Computed Properties | ||

| XLogP3-AA (Lipophilicity) | 3.6 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 9.2 Ų | |

| Heavy Atom Count | 11 | |

| Complexity | 78.9 |

Theoretical Methodologies for Studying Solvent Effects

The theoretical study of solvent effects is typically approached using two main classes of computational models: implicit and explicit solvent models.[1][4]

Implicit Solvent Models (Continuum Models)

Implicit solvent models treat the solvent as a continuous, structureless medium characterized by its macroscopic properties, such as the dielectric constant.[1][5] The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute and the polarized medium.[1][2] These models are computationally efficient and are well-suited for studying large systems and for high-throughput screening of solvents.[6]

Common Implicit Solvent Models:

-

Polarizable Continuum Model (PCM): This is a widely used model where the cavity is defined by a series of interlocking spheres centered on the solute's atoms.[1][3]

-

Conductor-like Screening Model (COSMO): This model approximates the solvent as a conductor, which simplifies the calculation of the polarization charges on the cavity surface.[2]

-

SMx Models (e.g., SM8, SM12, SMD): These are a series of models developed by Cramer and Truhlar that are parameterized to reproduce experimental solvation free energies for a wide range of solvents.[7]

Explicit Solvent Models

Explicit solvent models provide a more detailed and accurate representation of the solvent by including individual solvent molecules in the simulation.[4][5] This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and can capture the discrete nature of the solvent environment.[4] However, these models are computationally expensive due to the large number of atoms involved.[2]

Common Explicit Solvent Methodologies:

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This is a hybrid approach where the solute (the reactive center) is treated with a high level of theory (QM), while the surrounding solvent molecules are treated with a more computationally efficient method (MM).[8]

-

Molecular Dynamics (MD) Simulations: In this method, the temporal evolution of a system of solute and explicit solvent molecules is simulated by solving Newton's equations of motion. This provides insights into the dynamic behavior of the solvated system.

Experimental Protocols: A General Framework

While this guide focuses on theoretical studies, it is important to note the experimental techniques that provide the data for validating computational models.

General Protocol for Measuring Kinetic Solvent Effects:

-

Reactant Preparation: Prepare stock solutions of the reactants in a series of different solvents.

-

Reaction Initiation: Initiate the reaction, typically by mixing the reactant solutions at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: For reactions involving a change in chromophore.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the structural changes of the molecules.

-

-

Data Analysis: Determine the reaction rate constants by fitting the concentration-time data to an appropriate rate law.

-

Correlation with Solvent Properties: Correlate the obtained rate constants with various solvent polarity scales to gain insight into the nature of the solvent effects.[9]

Visualizing Theoretical Workflows and Logic

The following diagrams, created using the DOT language, illustrate a general workflow for a computational study of solvent effects and a decision-making process for selecting a suitable solvent model.

References

- 1. fiveable.me [fiveable.me]

- 2. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 3. Q-Chem 4.3 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]

- 4. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]

- 5. is.muni.cz [is.muni.cz]

- 6. Implicit solvent methods for free energy estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Chemical Reactivity and Stability of 3-Butoxy-2-methylpentane

Introduction

3-Butoxy-2-methylpentane is an aliphatic ether. The chemical reactivity and stability of this compound are primarily dictated by the ether functional group (C-O-C) and the nature of the attached alkyl chains. Generally, ethers are considered to be relatively unreactive compounds, which makes them excellent solvents for a wide range of chemical reactions.[1][2][3][4] They are stable to bases, mild oxidizing agents, and reducing agents. However, they exhibit specific reactivity under certain conditions, notably with strong acids and atmospheric oxygen.[3] Understanding these reactions is critical for safe handling, storage, and application in research and development.

This technical guide outlines the core aspects of the stability and reactivity of aliphatic ethers, providing a predictive framework for this compound.

Chemical Stability

The stability of an ether is largely dependent on its storage and handling conditions.

Thermal Stability

Aliphatic ethers can undergo thermal decomposition at high temperatures, typically around 500°C.[5] This process often proceeds through a free-radical chain mechanism, leading to the formation of alkanes, alkenes, aldehydes, and carbon monoxide.[5][6] The exact decomposition products for this compound would depend on the specific bond dissociation energies within its structure. The presence of inhibitors, such as nitric oxide, can significantly alter the decomposition rate and mechanism.[7][8]

Stability to Bases and Nucleophiles

Ethers are highly resistant to cleavage by bases or nucleophiles.[3] The C-O bond is strong, and the alkoxide (RO⁻) group is a very poor leaving group, making direct nucleophilic substitution unfavorable under basic or neutral conditions.[2][9] This stability makes ethers suitable solvents for reactions involving strong bases like Grignard reagents or organolithiums.

Oxidative Stability and Peroxide Formation

The most significant aspect of ether instability is their tendency to undergo autoxidation upon exposure to air and light.[10][11][12] This slow, spontaneous oxidation proceeds via a free-radical chain reaction to form hazardous hydroperoxides and peroxides.[4][10][11][13]

-

Mechanism: The process is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, forming a stabilized carbon radical.[10] This radical then reacts with molecular oxygen (O₂) to form a peroxy radical. The peroxy radical subsequently abstracts a hydrogen from another ether molecule, propagating the chain and forming a hydroperoxide.[10][14]

-

Hazards: Ether peroxides are often crystalline, shock-sensitive, and can detonate violently upon heating or concentration.[4][10][13][15] For this reason, ethers should be stored in airtight, opaque containers, and containers should be dated upon opening.[16][17] The presence of chemical inhibitors (e.g., butylated hydroxytoluene - BHT) can help reduce the rate of peroxide formation.[17]

Chemical Reactivity

While generally unreactive, ethers undergo a few characteristic reactions, primarily involving the cleavage of the C-O bond.

Acid-Catalyzed Cleavage

The most common reaction of ethers is cleavage by strong acids, particularly strong hydrohalic acids like HBr and HI.[2][3][13][18][19] HCl is generally not effective.[19] The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the acid to form a good leaving group (an alcohol).[1][2][18][20]

The subsequent pathway depends on the structure of the alkyl groups:

-

Sₙ2 Mechanism: If the alkyl groups are primary or secondary, the halide ion (Br⁻ or I⁻) will attack the less sterically hindered carbon, displacing the alcohol.[1][18][19][20] For this compound, attack would likely occur at the butyl group's primary carbon.

-

Sₙ1 Mechanism: If one of the alkyl groups is tertiary, the protonated ether can dissociate to form a stable tertiary carbocation, which is then attacked by the halide.[2][18][19][20]

If an excess of the hydrohalic acid is used, the alcohol formed as an intermediate will be converted into a second molecule of alkyl halide.[2][9]

Quantitative Data (Representative)

Specific quantitative data for this compound is not available. The following tables provide representative data for common aliphatic ethers to serve as a reference.

Table 1: Representative Physical and Safety Data for Aliphatic Ethers

| Property | Diethyl Ether | Diisopropyl Ether | Tetrahydrofuran (THF) |

| Molecular Weight ( g/mol ) | 74.12 | 102.17 | 72.11 |

| Boiling Point (°C) | 34.6 | 68.5 | 66 |

| Flash Point (°C) | -45 | -28 | -14 |

| Autoignition Temp. (°C) | 160 | 443 | 321 |

| Explosive Limits in Air (%) | 1.9 - 36 | 1.4 - 7.9 | 2.0 - 11.8 |

Source: General chemical safety literature.

Table 2: Relative Rates of Peroxide Formation for Ethers

| Ether Structure | Relative Rate of Peroxide Formation |

| Primary Alkyl Groups (e.g., Diethyl Ether) | Moderate |

| Secondary Alkyl Groups (e.g., Diisopropyl Ether) | High |

| Tertiary Alkyl Groups (e.g., Di-tert-butyl Ether) | Low (due to lack of α-hydrogens) |

| Benzylic or Allylic Groups | Very High |

Note: this compound contains secondary hydrogens alpha to the ether oxygen, suggesting a moderate to high susceptibility to peroxide formation.

Experimental Protocols

The following are detailed, generalized protocols for assessing the stability and reactivity of aliphatic ethers like this compound.

Protocol 1: Qualitative and Quantitative Detection of Peroxides

Objective: To detect the presence and estimate the concentration of hazardous peroxides in an ether sample.

Materials:

-

Ether sample (e.g., this compound)

-

Glacial acetic acid

-

Potassium iodide (KI), solid or fresh 10% solution

-

Starch solution (1%)

-

Deionized water

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, standardized (e.g., 0.1 N)

-

Burette, flasks, graduated cylinders

Methodology:

Part A: Qualitative Test (Rapid Screening)

-

In a clean test tube, add 1 mL of the ether sample.

-

Add 1 mL of a freshly prepared 10% potassium iodide solution.

-

Stopper the tube and shake vigorously for 30 seconds.

-

Allow the layers to separate.

-

Interpretation:

-

No color change (colorless): Peroxides are likely absent or below detection limits.

-

Yellow color: Low concentration of peroxides present.

-

Brown/Violet color: High and potentially dangerous concentration of peroxides present. The color is due to the oxidation of I⁻ to I₂.

-

Part B: Quantitative Titration

-

Accurately measure 10 mL of the ether sample into a 125 mL Erlenmeyer flask.

-

Add 20 mL of glacial acetic acid and 2 g of solid potassium iodide.

-

Swirl the flask to dissolve the KI. If peroxides are present, a yellow to brown color will develop.

-

Stopper the flask and store it in a dark place for 5 minutes.

-

Add 50 mL of deionized water.

-

Titrate the liberated iodine (I₂) with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale straw color.

-

Add 2 mL of 1% starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue-black color is completely discharged.

-

Record the volume of titrant used.

-

Calculation:

-

Peroxide Concentration (in meq/L) = (V × N × 1000) / S

-

V = Volume of Na₂S₂O₃ solution used (L)

-

N = Normality of Na₂S₂O₃ solution (eq/L)

-

S = Volume of ether sample (L)

-

-

Protocol 2: Forced Degradation via Acid-Catalyzed Cleavage

Objective: To assess the reactivity of the ether with a strong acid and identify the cleavage products.

Materials:

-

Ether sample (e.g., this compound)

-

Concentrated hydrobromic acid (HBr, 48%) or hydroiodic acid (HI, 57%)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Place 5 mL of the ether sample into a 50 mL round-bottom flask.

-

Carefully add 10 mL of concentrated HBr (48%) to the flask. (Caution: Work in a fume hood. HBr is corrosive).

-

Add a boiling chip and attach a reflux condenser.

-

Heat the mixture to a gentle reflux for 1-2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of cold water.

-

Rinse the flask with a small amount of a suitable organic solvent (e.g., diethyl ether, dichloromethane) and add it to the separatory funnel.

-

Shake the funnel, venting frequently. Allow the layers to separate.

-

Drain the aqueous layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to neutralize excess acid) and 15 mL of water.

-

Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄.

-

Filter or decant the dried organic solution.

-

Analyze the resulting solution using GC-MS to identify the alkyl halide and alcohol (or second alkyl halide) products.

Visualizations

Signaling Pathways and Workflows

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. study.com [study.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction | Semantic Scholar [semanticscholar.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]

- 11. Autoxidation | chemical reaction | Britannica [britannica.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Ethers | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 20. Ether cleavage - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Discovery and History of Substituted Pentane Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pentane (B18724) ethers, a class of organic compounds characterized by a pentane backbone with an ether linkage and various substituents, have a rich history rooted in industrial applications, primarily as fuel additives. However, the versatility of the ether linkage and the potential for diverse substitutions have opened avenues for their exploration in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of substituted pentane ethers. It further delves into their emerging roles in drug discovery, summarizing their biological activities and exploring potential mechanisms of action through key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development, providing detailed experimental protocols, quantitative data for comparative analysis, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction: From Fuel Additives to Pharmaceutical Scaffolds

The story of substituted pentane ethers begins not in the pharmacy, but in the oil refinery. The most well-known members of this class, tert-Amyl Methyl Ether (TAME) and tert-Amyl Ethyl Ether (TAEE), were developed as oxygenates for gasoline to enhance octane (B31449) ratings and promote cleaner combustion. Their synthesis and physical properties have been extensively studied in the context of fuel science.

Beyond their industrial significance, the structural motif of a substituted ether presents intriguing possibilities for medicinal chemists. The ether bond, while generally stable, can influence a molecule's polarity, lipophilicity, and hydrogen bonding capacity. By strategically introducing various substituents onto the pentane framework, a vast chemical space can be explored, offering the potential to design novel therapeutic agents with tailored pharmacological profiles. Ethers are integral components of numerous biologically active natural products and approved drugs, highlighting their importance as a pharmacophore. This guide will bridge the gap between the industrial history of simple pentane ethers and the burgeoning interest in more complex, substituted analogs with therapeutic potential.

A Historical Perspective on Ether Synthesis and Discovery

The synthesis of ethers dates back to the 19th century, with Alexander Williamson's development of the Williamson ether synthesis in 1850 being a cornerstone of organic chemistry.[1] This reaction, involving the reaction of an alkoxide with a primary alkyl halide, provided a versatile method for the preparation of both symmetrical and unsymmetrical ethers and was crucial in establishing their structure.[1]

The large-scale industrial production of simple ethers like diethyl ether and, later, fuel oxygenates like Methyl tert-Butyl Ether (MTBE) and its pentane analogs, TAME and TAEE, was driven by economic and environmental factors. TAME, for instance, was first prepared in 1907 by A. Reychler.[2] The industrial synthesis of these compounds typically involves the acid-catalyzed addition of an alcohol (methanol or ethanol) to isoamylenes (2-methyl-1-butene and 2-methyl-2-butene).[3]

While the initial focus was on their bulk production for the fuel industry, the inherent reactivity and potential for functionalization of the pentane backbone have led researchers to explore substituted pentane ethers for applications beyond combustion.

Synthesis of Substituted Pentane Ethers

The synthesis of substituted pentane ethers can be broadly categorized into two main approaches: the etherification of a substituted pentane alcohol or the reaction of a pentyl halide with a substituted alkoxide.

Williamson Ether Synthesis

The Williamson ether synthesis remains a highly versatile and widely used method for preparing a diverse range of substituted ethers, including those with a pentane core. The general mechanism involves the SN2 reaction of a sodium or potassium alkoxide with an alkyl halide.[4]

General Reaction Scheme:

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

Where R-OH could be a substituted pentanol (B124592) and R'-X a suitable alkyl halide, or vice-versa.

For the synthesis of substituted pentane ethers, one could start with a substituted pentanol, convert it to its alkoxide using a strong base like sodium hydride (NaH), and then react it with an appropriate alkyl halide. Alternatively, a substituted alkoxide can be reacted with a pentyl halide. The choice of reactants is crucial to maximize the yield of the SN2 reaction and minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides.[4]

Acid-Catalyzed Etherification

This method is predominantly used for the industrial synthesis of fuel ethers like TAME and TAEE. It involves the reaction of an alkene with an alcohol in the presence of an acid catalyst, typically a sulfonic acid ion-exchange resin.[3]

General Reaction Scheme (for TAME):

(CH₃)₂C=CHCH₃ + CH₃OH ⇌ (CH₃)₂C(OCH₃)CH₂CH₃

This reaction is reversible, and the equilibrium can be influenced by temperature, pressure, and the molar ratio of the reactants.[3]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for representative substituted pentane ethers and related compounds.

Table 1: Physical Properties of Common Pentane Ethers

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| tert-Amyl Methyl Ether (TAME) | 2-methoxy-2-methylbutane | C₆H₁₄O | 102.18 | 86.3[5] | 0.770[2] |

| tert-Amyl Ethyl Ether (TAEE) | 2-ethoxy-2-methylbutane | C₇H₁₆O | 116.20 | 102 | 0.783 |

| 2-Ethoxypentane | 2-ethoxypentane | C₇H₁₆O | 116.20 | 122-124 | 0.758 |

Table 2: Cytotoxicity of Representative Ether-Containing Compounds Against Cancer Cell Lines (IC₅₀ in µM)

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Flavonoidal Ether Derivative | HeLa | > 100 | [6] |

| Flavonoidal Ether Derivative | BGC823 | > 100 | [6] |

| Flavonoidal Ether Derivative | MCF-7 | > 100 | [6] |

| Flavonoidal Ether Derivative | HepG2 | > 100 | [6] |

| Chrysin Ether Derivative (Compound 22) | HeLa | 4.8 ± 0.4 | [7] |

| Chrysin Ether Derivative (Compound 22) | PC-3 | 5.2 ± 0.5 | [7] |

| Chrysin Ether Derivative (Compound 22) | DU145 | 6.1 ± 0.5 | [7] |

| Melphalan (Reference) | HeLa | 20.1 ± 1.2 | [7] |

| Melphalan (Reference) | PC-3 | 22.4 ± 1.5 | [7] |

| Melphalan (Reference) | DU145 | 25.3 ± 1.8 | [7] |

Note: Data for specific substituted pentane ethers with anticancer activity is limited in the public domain. The table presents data for other bioactive ether-containing compounds to illustrate the potential of the ether scaffold.

Potential Therapeutic Applications and Signaling Pathways

While simple substituted pentane ethers are primarily known for their industrial uses, the incorporation of an ether linkage into more complex molecular scaffolds has been a successful strategy in drug discovery. The following sections explore potential therapeutic applications and the signaling pathways that may be modulated by bioactive ether-containing compounds, providing a hypothetical framework for the future investigation of substituted pentane ethers.

Anticancer Activity and the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9][10][11][12][13][14] Several natural and synthetic compounds containing ether linkages have demonstrated anticancer activity, and it is plausible that they exert their effects by modulating this pathway.[7][15]

References

- 1. ecronicon.net [ecronicon.net]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. scispace.com [scispace.com]

- 4. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of volatile anesthetic agents: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 8. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities [mdpi.com]

- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ether lipids and analogs in experimental cancer therapy. A brief review of the Munich experience - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Butoxy-2-methylpentane: A Technical Guide to a Novel Solvent Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Butoxy-2-methylpentane, a promising yet under-documented ether solvent. In the pursuit of novel, safer, and more effective solvents for pharmaceutical and chemical applications, the exploration of unique molecular architectures is paramount. This document consolidates available data on this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and an analysis of its potential applications. Due to the limited availability of direct experimental data, this guide leverages information on structural analogs and general principles of ether chemistry to provide reasoned estimations of its key solvent characteristics.

Introduction

The selection of a solvent is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, yield, purity, and the overall environmental footprint of a process. The ideal solvent should possess a specific set of properties, including appropriate solvency for reactants and products, a suitable boiling point for reaction temperature control and subsequent removal, low toxicity, and environmental benignity. Ethers are a well-established class of solvents, valued for their relative inertness and ability to solvate a wide range of organic compounds.[1][2] this compound (C₁₀H₂₂O) presents an interesting molecular structure, combining a butyl ether with a branched pentane (B18724) backbone. This structure is anticipated to confer a unique balance of polarity and steric hindrance, potentially offering advantages in specific applications where traditional ether solvents may be suboptimal.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following table summarizes its basic computed properties from PubChem and provides estimated values for key solvent parameters based on data from structural analogs and general trends for aliphatic ethers.[3][4][5][6]

| Property | Value (Computed/Estimated) | Data Source/Basis for Estimation |

| Molecular Formula | C₁₀H₂₂O | PubChem CID: 23119414[5] |

| Molecular Weight | 158.28 g/mol | PubChem CID: 23119414[5] |

| IUPAC Name | This compound | PubChem CID: 23119414[5] |

| Boiling Point | ~170-185 °C | Estimated based on the boiling points of isomeric C10 alcohols like 1-decanol (B1670082) (~231 °C) and considering that ethers have lower boiling points than corresponding alcohols due to the absence of hydrogen bonding.[4][6] Also considers the boiling point of the less branched 2-butoxypentane (B13921417) (154.7 °C). |

| Density | ~0.78-0.82 g/cm³ | Estimated based on the density of related ethers and alkanes of similar molecular weight. For example, the density of 1-butoxy-2-methylbutane (B1332165) is 0.774 g/cm³.[7] |

| Viscosity | Low to moderate | Expected to be similar to other aliphatic ethers of comparable molecular weight. |

| Solubility in Water | Low | Ethers with longer alkyl chains have limited solubility in water.[4] |

| Solubility in Organic Solvents | High | Ethers are generally soluble in a wide range of organic solvents.[4] |

| Flash Point | ~50-60 °C | Estimated based on the flash points of other C10 ethers and alkanes. |

| Vapor Pressure | Low | Consistent with a relatively high boiling point. |

Synthesis of this compound

The most logical and versatile method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the synthesis of this compound, there are two possible disconnection approaches, as illustrated in the logical relationship diagram below.

References

- 1. chembk.com [chembk.com]

- 2. chegg.com [chegg.com]

- 3. (2S,3S)-2-butoxy-3-methylpentane | C10H22O | CID 89470743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H22O | CID 23119414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Density [macro.lsu.edu]

A Comprehensive Technical Review of Branched C10 Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched C10 ethers, a class of aliphatic ethers characterized by a ten-carbon branched alkyl chain, are compounds of increasing interest in various scientific and industrial domains. Their unique physicochemical properties, such as low viscosity, good solvency, and specific thermal characteristics, distinguish them from their linear counterparts. This technical guide provides a thorough literature review of branched C10 ethers, focusing on their synthesis, quantitative properties, and potential applications, particularly within the pharmaceutical and drug development sectors. While direct research on simple branched C10 ethers in complex biological pathways is limited, this review also touches upon the biological activities of structurally related ether compounds to provide a broader context for future research.

Synthesis of Branched C10 Ethers

The synthesis of branched C10 ethers primarily involves the etherification of branched C10 alcohols. These precursor alcohols are often synthesized via the Guerbet reaction, which involves the base-catalyzed self-condensation of smaller alcohols at elevated temperatures. Common methods for the subsequent etherification include the Williamson ether synthesis and acid-catalyzed dehydration.

Guerbet Reaction for Branched C10 Alcohol Synthesis

The Guerbet reaction provides a versatile route to produce branched primary alcohols, which are key precursors for branched ethers.[1][2] For instance, the dimerization of pentanol (B124592) can yield 2-propylheptanol, a branched C10 alcohol.

Caption: General workflow for the Guerbet reaction to produce a branched C10 alcohol.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers.[3] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[3] To synthesize a branched C10 ether, a branched C10 alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide.[3] For the synthesis of a methyl ether of a branched C10 alcohol, methyl iodide is a suitable reagent.[3]

Caption: Williamson ether synthesis pathway for a branched C10 ether.

Acid-Catalyzed Etherification

Symmetrical branched C10 ethers can be synthesized via the acid-catalyzed dehydration of two molecules of a branched C10 alcohol.[4] This method is particularly effective for producing symmetrical ethers from primary alcohols.[4] The reaction is typically carried out at elevated temperatures in the presence of a strong acid catalyst, such as sulfuric acid.[4]

Caption: Mechanism of acid-catalyzed synthesis of a symmetrical branched C10 ether.

Quantitative Data of Branched C10 Ethers and Related Compounds

Quantitative data for specific branched C10 ethers can be sparse in the literature. The following tables summarize available data for representative branched ethers and their precursors.